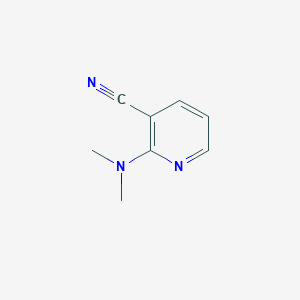

2-(Dimethylamino)nicotinonitrile

描述

2-(Dimethylamino)nicotinonitrile is a compound that has been explored in the context of organic synthesis. It is related to structures that have been used as ligands in metal complexes and as reagents in the synthesis of various organic molecules. The compound itself is not explicitly described in the provided papers, but its structural relatives have been synthesized and studied for their reactivity and potential applications in organic chemistry .

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)nicotinonitrile involves the use of nickel complexes with the [2-(dimethylamino)ethyl]cyclopentadienyl ligand. The reaction of NiBr2 with CpNLi leads to a nickelocene derivative, which can undergo further reactions to form various complexes, including those with stannyl-nickel and gallium-nickel bonds . Another synthesis approach involves the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal, which results in a new reagent that can be used to synthesize ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Dimethylamino)nicotinonitrile has been elucidated using various analytical techniques. For instance, the nickelocene derivative mentioned earlier has been characterized by 1H and 13C NMR, elemental analysis, and mass spectroscopy. These studies have revealed the presence of intramolecular coordination involving the dimethylamino group, which is a key feature of the ligand's reactivity .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds showcases a variety of reactions. For example, synproportionation, reductive cleavage, and oxidative cleavage have been employed to manipulate the nickel complexes, leading to the formation of different products with potential utility in further chemical synthesis. The ability to insert low-valent metal halides into the nickel complex also demonstrates the versatility of these compounds in forming new chemical bonds . The reagent derived from the condensation reaction mentioned in the second paper is used to synthesize functionalized ethyl nicotinates and nicotinonitriles, indicating its utility in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Dimethylamino)nicotinonitrile are not directly reported in the provided papers, the studies of related compounds give some insight into the properties that might be expected. The compounds exhibit paramagnetism, as indicated by the characterization of the nickelocene derivative. The intramolecular coordination and the ability to undergo various chemical reactions suggest that these compounds may have interesting electronic properties and reactivity patterns that could be relevant for applications in materials science and catalysis .

科学研究应用

Therapeutic Applications

- Summary of Application : Nicotinonitrile and its derivatives have a wide range of therapeutic activities. Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .

Material Science Applications

- Summary of Application : Some nicotinonitrile derivatives are used as electrical materials and optical materials .

Antioxidant Applications

- Summary of Application : Some nicotinonitrile derivatives, such as 2-amino-4,6-diphenyl-nicotinonitrile, have shown moderate antioxidant activities .

- Methods of Application : These compounds are typically tested for their antioxidant activities using methods like the 2,2-biphenyl-2-picrylhydrazyl (DPPH) method .

- Results or Outcomes : The specific results or outcomes would depend on the individual compound and its antioxidant activity .

Precursor to Vitamins

- Summary of Application : Nicotinonitrile, or 3-cyanopyridine, is a precursor to the vitamin niacin .

- Methods of Application : Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) .

- Results or Outcomes : The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

Antimicrobial Applications

- Summary of Application : Some nicotinonitrile derivatives have antimicrobial properties .

- Methods of Application : These compounds are typically tested for their antimicrobial activities using standard microbiological techniques .

- Results or Outcomes : The specific results or outcomes would depend on the individual compound and its antimicrobial activity .

Cardiotonic Applications

- Summary of Application : Some nicotinonitrile derivatives, such as Milrinone, are used as cardiotonic agents .

- Methods of Application : These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .

- Results or Outcomes : These drugs have been effective in treating various heart conditions, as evidenced by their presence in the market .

安全和危害

属性

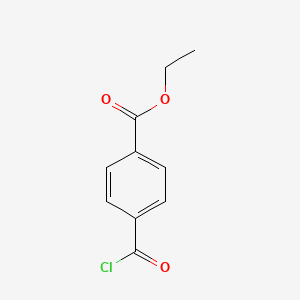

IUPAC Name |

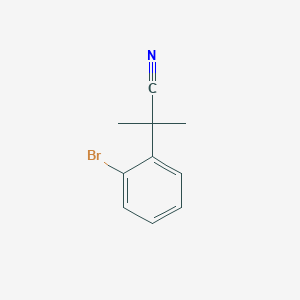

2-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKVQTZVCHITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485678 | |

| Record name | 2-(dimethylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)nicotinonitrile | |

CAS RN |

60138-76-3 | |

| Record name | 2-(dimethylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)